molecular formula C12H12ClN3O2 B1420506 Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 1150164-31-0

Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1420506
M. Wt: 265.69 g/mol
InChI Key: DRAKSNGEBKYYIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . Another example is the synthesis of ethyl 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is an important intermediate in the synthesis of Rynaxypyre, a new insecticidal anthranilic diamide used as a potent and selective ryanodine receptor activator .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the preparation method of the 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-formic ether shortens the reaction steps, avoids the use of an oxidation reagent, and has the advantages of simple operation and high yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, 2-(1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamido)ethyl (3-(difluoromethoxy)phenyl)carbamate is a white solid with a yield of 90% and a melting point of 105 °C .

Scientific Research Applications

1. Synthesis of Pesticides

Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pesticides, especially chlorantraniliprole. A study by Ju (2014) describes an efficient synthesis route for this compound, which is a key step in producing environmentally significant pesticides (Ju, 2014).

2. Development of Antimicrobial and Anticancer Agents

The compound has been utilized in the synthesis of novel derivatives with potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized and evaluated a series of novel compounds derived from ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, demonstrating their effectiveness against certain cancer cells and microbes (Hafez, El-Gazzar, & Al-Hussain, 2016).

3. Regioselective Synthesis Techniques

In the field of organic synthesis, this compound has been used in the study of regioselective synthesis. For example, Machado et al. (2011) explored its use in the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, highlighting an advancement in synthesis techniques (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

4. Synthesis of NLO Materials

This chemical has also been implicated in the synthesis of materials with potential nonlinear optical (NLO) properties. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which show promise as NLO materials (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Safety And Hazards

The safety data sheet of a similar compound, Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate, suggests moving out of the dangerous area if inhaled and seeking medical attention if symptoms persist .

Future Directions

The future directions for the development of similar compounds have been suggested . For example, a series of N-pyridylpyrazole thiazole derivatives were designed and synthesized based on the intermediate derivatization method (IDM). The insecticidal activities of these target compounds were evaluated, and the results suggest that the compound 7g is a promising insecticide lead for further studies .

properties

IUPAC Name

ethyl 1-(3-chloropyridin-2-yl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)9-7-15-16(8(9)2)11-10(13)5-4-6-14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAKSNGEBKYYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674877
Record name Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate

CAS RN

1150164-31-0
Record name 1H-Pyrazole-4-carboxylic acid, 1-(3-chloro-2-pyridinyl)-5-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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